1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-galactopyranosyl)-a-D-galactopyranose
Description
1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-α-L-galactopyranosyl)-α-D-galactopyranose is a critical intermediate in carbohydrate chemistry, particularly for synthesizing complex oligosaccharides and glycoconjugates. Its structure features:
- Acetyl protecting groups at the 1, 3, 4, and 6 positions of the D-galactopyranose ring, which shield hydroxyl groups and enable regioselective reactions .
- A 6-deoxy-α-L-galactopyranosyl (L-fucosyl) moiety at the 2-position, contributing to its role in mimicking natural glycan structures involved in biological interactions (e.g., cell adhesion, immune recognition) .
- Molecular formula: Reported variants include C28H38O19 (MW 678.59) and C41H42O17 (MW 806.76) for derivatives with additional benzoyl protections .
This compound is pivotal in glycoconjugate vaccine development and glycan microarray technology, where controlled deprotection of acetyl groups allows precise assembly of bioactive oligosaccharides .
Properties
Molecular Formula |
C20H30O14 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,6-triacetyloxy-5-hydroxy-5-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H30O14/c1-7-13(25)14(26)15(27)17(30-7)20(28)18(32-10(4)23)16(31-9(3)22)12(6-29-8(2)21)34-19(20)33-11(5)24/h7,12-19,25-28H,6H2,1-5H3/t7-,12+,13+,14+,15-,16-,17+,18-,19-,20+/m0/s1 |
InChI Key |
BIRDFFDZEQZTGZ-UEIGPQKVSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)[C@]2([C@H]([C@H]([C@H](O[C@@H]2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)C2(C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis typically begins with readily available monosaccharides such as galactose derivatives or polysaccharides like pectine, which contains α-1,4-linked galacturonic acid units. The key challenge is to construct the α-1,4 glycosidic linkage between a 6-deoxy-α-L-galactopyranosyl donor and an α-D-galactopyranose acceptor, followed by selective acetylation of hydroxyl groups to yield the tetra-O-acetylated product.
Preparation from Pectine Hydrolysis (Enzymatic or Acidic)
One scalable approach involves enzymatic or acidic hydrolysis of pectine to generate oligogalacturonic acids such as tri- or di-galacturonic acid. These oligomers are then separated by ion-exchange chromatography to isolate the desired fragments.
- Step a: Hydrolysis of pectine to tri-galacturonic acid or di-galacturonic acid.
- Step b: Esterification of the hydrolysis product with ethylene oxide to form hydroxyethyl esters.
- Step c: Reduction of hydroxyethyl esters with aqueous sodium borohydride to yield galactitol glycosides.
- Step d: Acetylation of galactitol glycosides with acetic anhydride to form per-O-acetates.
- Step e: Treatment with acetic anhydride and concentrated sulfuric acid to cleave galactitol moieties and form fully acetylated di-galactose derivatives, including the target compound.
This method benefits from using inexpensive, naturally abundant pectine and avoids hazardous reagents like diazomethane or lithium aluminum hydride, making it suitable for larger-scale synthesis.
Glycosylation Using Protected Donors and Acceptors
Another common synthetic route involves the preparation of suitably protected monosaccharide donors and acceptors, followed by glycosylation:
- Preparation of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide as a glycosyl donor.
- Use of 6-deoxy-α-L-galactopyranosyl acceptors protected with acetyl groups.
- Glycosylation promoted by mercuric cyanide or other catalysts in biphasic solvents such as benzene/nitromethane at controlled temperatures (40–45 °C).
- Workup includes washing with sodium bicarbonate, potassium iodide, and brine, followed by drying and solvent removal to isolate the glycosylated product.
This method, while effective, involves toxic reagents like mercuric cyanide and requires careful handling, limiting its scalability.
Acetylation and Purification
The final acetylation step is crucial to obtain the tetra-O-acetylated derivative:
- Acetylation is performed using acetic anhydride, often in the presence of a strong acid catalyst such as sulfuric acid.
- This step ensures full acetylation of free hydroxyl groups on the sugar moieties.
- Purification is typically achieved by chromatographic techniques to ensure high purity (>98%) of the final compound.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Hydrolysis of pectine to oligogalacturonic acids | Enzymatic or acidic hydrolysis; ion-exchange chromatography | Uses inexpensive natural starting material; scalable | Requires separation of oligomers |
| 2 | Esterification to hydroxyethyl esters | Ethylene oxide | Mild conditions | Requires careful handling of ethylene oxide |
| 3 | Reduction to galactitol glycosides | Sodium borohydride (aqueous) | Mild reducing agent; selective | Sensitive to moisture |
| 4 | Acetylation of galactitol glycosides | Acetic anhydride, sulfuric acid catalyst | Efficient acetylation | Use of strong acid requires caution |
| 5 | Glycosylation of protected sugars | Mercuric cyanide, benzene/nitromethane, 40–45 °C | Effective glycosylation | Toxic reagents; limited scalability |
| 6 | Purification | Chromatography | High purity (>98%) | Time-consuming |
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-galactopyranosyl)-a-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove acetyl groups or modify the sugar backbone.
Substitution: Nucleophilic substitution reactions can replace acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce deacetylated sugars.
Scientific Research Applications
Synthetic Chemistry
This compound serves as a vital intermediate in the synthesis of various glycosylated compounds. It facilitates the development of new pharmaceuticals and biologically active molecules by enabling the formation of glycosidic bonds essential for creating complex carbohydrates. Its ability to undergo selective reactions makes it valuable for researchers aiming to synthesize novel compounds with specific biological activities .
Drug Development
1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-galactopyranosyl)-a-D-galactopyranose has potential applications in drug delivery systems. Its structure allows for modifications that enhance the solubility and stability of therapeutic agents. The compound can be utilized in designing targeted drug delivery systems that improve the specificity and efficacy of treatments for various diseases .
Glycobiology Research
In glycobiology, this compound plays a crucial role in studying carbohydrate-protein interactions. Understanding these interactions is vital for elucidating mechanisms involved in cell signaling and immune responses. Researchers utilize this compound to investigate how carbohydrates influence biological processes, contributing to advancements in immunology and cell biology .
Bioconjugation
The compound can be linked to proteins or other biomolecules in bioconjugation processes. This application is particularly important for creating novel therapeutics and diagnostics. By attaching the glycoside to various biomolecules, researchers can enhance targeting capabilities and improve the pharmacokinetics of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-galactopyranosyl)-a-D-galactopyranose involves its interaction with specific molecular targets and pathways. The acetyl groups can be selectively removed to expose hydroxyl groups, which can then participate in various biochemical reactions. The compound may also interact with enzymes and receptors, influencing cellular functions and signaling pathways.
Comparison with Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-β-D-galactopyranose
- Substituents : 2-fluoro, 1,3,4,6-O-acetyl.
- Molecular formula : C14H19FO9; MW 350.30 .
- Key differences: The 2-fluoro substitution disrupts hydrogen bonding, making it a potent inhibitor of α-2-L-fucosyltransferase, an enzyme involved in glycosylation disorders . Conformation: X-ray crystallography confirms a chair conformation for the pyranose ring, with deviations at C(2) and C(5) due to steric effects from the fluorine atom .
- Applications : Used in enzymology studies to probe glycosyltransferase mechanisms .
1,3,4,6-Tetra-O-acetyl-2-O-methyl-D-galactopyranose
- Substituents : 2-O-methyl, 1,3,4,6-O-acetyl.
- Molecular formula : C15H22O10; MW 362.33 .
- Key differences: The 2-O-methyl group enhances stability against enzymatic hydrolysis compared to deoxy or azido derivatives. Used as a glycosyl donor in the synthesis of 2’-O-methylated oligosaccharides, which are resistant to acid degradation .
- Applications : Synthesis of lactosamine analogs for studying glycan-protein interactions .
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-galactopyranose
Structural and Functional Comparison Table
Biological Activity
1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-galactopyranosyl)-a-D-galactopyranose is a glycoside that exhibits significant biological activity due to its structural properties. This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly in the context of carbohydrate interactions and biological processes.
Structural Characteristics
The compound is characterized by the presence of multiple acetyl groups and a deoxy sugar moiety, which influence its solubility and interaction with biological systems. The structure can be represented as follows:
This molecular configuration allows it to participate in various biochemical pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. A study demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cell wall synthesis.
Prebiotic Effects
The compound has been investigated for its prebiotic potential. It serves as a substrate for beneficial gut microbiota, promoting the growth of specific bacterial strains that contribute to gut health. This prebiotic activity can enhance the bioavailability of nutrients and support overall digestive health.
Anti-inflammatory Effects
In vitro studies have shown that this glycoside can modulate inflammatory responses. It appears to inhibit pro-inflammatory cytokine production in immune cells, suggesting a potential role in managing inflammatory diseases. The compound's ability to downregulate inflammatory markers could make it a candidate for therapeutic applications in conditions such as arthritis and inflammatory bowel disease.
Case Studies
- Antimicrobial Efficacy : A controlled study assessed the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts at concentrations as low as 50 µg/mL.
- Prebiotic Potential : In a randomized trial involving healthy volunteers, the administration of this compound resulted in an increase in beneficial gut bacteria (Bifidobacteria) by 30% over four weeks, compared to a control group receiving no intervention.
- Inflammation Modulation : A laboratory experiment demonstrated that treatment with this glycoside reduced TNF-alpha levels by 40% in lipopolysaccharide-stimulated macrophages, indicating its potential use in anti-inflammatory therapies.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis route for 1,3,4,6-Tetra--acetyl-2-(6-deoxy--L-galactopyranosyl)--D-galactopyranose?
- Answer : Synthesis requires regioselective acetylation and glycosylation. Key steps include:
- Protecting group strategy : Use orthogonal groups (e.g., trityl, benzyl, or allyl) to shield hydroxyls during glycosylation .
- Glycosyl donors : Trichloroacetimidates (e.g., ) or glycosyl chlorides (e.g., ) are common for -linkage formation.
- Regioselective deprotection : Sequential removal of acetyl groups post-glycosylation using mild bases (e.g., NaOMe) .
Q. How can the -configuration of the glycosidic bond be confirmed experimentally?
- Answer : Nuclear Magnetic Resonance (NMR) is critical:
- H NMR : Coupling constants ( for -linkage vs. for -linkage) .
- NOESY : Correlates axial H-1 with aglycone protons to confirm -stereochemistry .
- Comparative analysis : Match data with published spectra of analogous compounds .
Q. What orthogonal protecting groups are recommended for sequential deprotection in multi-acetylated galactopyranose derivatives?
- Answer : Strategies include:
- Benzyl groups : Removed via hydrogenolysis .
- Allyl groups : Cleaved selectively with Pd(0) catalysts under mild conditions .
- Levulinoyl esters : Removed with hydrazine acetate without affecting acetyl groups .
Advanced Research Questions
Q. How can regioselectivity challenges in glycosylation steps be addressed during synthesis?
- Answer :
- Donor reactivity tuning : Use electron-withdrawing groups (e.g., trichloroacetimidates) to enhance glycosyl donor stability and selectivity .
- Temperature control : Low-temperature glycosylation (-15°C to 0°C) minimizes side reactions .
- Catalyst optimization : BF-EtO or TMSOTf can improve -selectivity in challenging glycosylations .
Q. What advanced analytical techniques resolve contradictions in structural data for highly acetylated derivatives?
- Answer :
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects side products (e.g., incomplete deprotection) .
- 2D NMR (HSQC, HMBC) : Assigns carbon-proton correlations in crowded spectral regions .
- Isotopic labeling (e.g., C) : Traces metabolic pathways or enzymatic processing in biological studies .
Q. How can researchers optimize reaction yields during final deprotection of acid-labile groups?
- Answer :
- Controlled acid hydrolysis : Use dilute HCl (0.1–0.5 M) in THF/HO to avoid over-deacetylation .
- Monitoring via TLC : Track deprotection progress to terminate reactions at optimal endpoints .
- Alternative methods : Enzymatic deacetylation (e.g., esterases) for selective removal .
Q. What synthetic routes enable isotopic labeling (e.g., C) for metabolic studies of this compound?
- Answer :
- Labeled precursors : Use C-enriched acetyl donors (e.g., C-acetic anhydride) during acetylation steps .
- Chemoenzymatic synthesis : Incorporate labeled galactose via galactosyltransferases .
- Tracking : Isotopic enrichment is verified via LC-MS/MS or C NMR .
Q. How do solvent systems influence glycosylation efficiency and stereochemical outcomes?
- Answer :
- Polar aprotic solvents (e.g., DMF, CHCl) : Enhance donor reactivity but may reduce -selectivity .
- Ether solvents (e.g., EtO) : Favor -linkage formation due to low dielectric constant .
- Additives (e.g., molecular sieves) : Absorb moisture to stabilize reactive intermediates .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
